Zearalenone-14-O-β-glucoside-13C6
CAS No.:
Cat. No.: VC0196730
Molecular Formula: 13C6C18H32O10
Molecular Weight: 486.5
Purity: 95% by HPLC; 98% atom 13C
* For research use only. Not for human or veterinary use.

Molecular Formula | 13C6C18H32O10 |
---|---|
Molecular Weight | 486.5 |
Property | Zearalenone-14-O-β-glucoside | Zearalenone-14-O-β-glucoside-13C6 |
---|---|---|
Molecular Weight | ~478 Da | ~484 Da |
Mass Spectrometry Precursor Ion [M-H]- | ~477 m/z | ~483 m/z |
Major Fragment (glucose loss) | ~315 m/z | ~315 m/z |
NMR Glucose Carbon Signals | Normal 13C abundance | Enhanced 13C signals |
13C-1H Coupling | Minimal | Significant |
Synthesis Methods
The synthesis of zearalenone-14-O-β-glucoside-13C6 would typically follow procedures similar to those documented for other 13C6-labeled glucosides, such as deoxynivalenol-3-β-d-[13C6]-glucoside. The synthesis would likely involve a multi-step process starting with commercially available [13C6]-glucose .
The first step in the synthesis would involve the acetylation of [13C6]-glucose using acetic anhydride and pyridine to produce 1,2,3,4,6-pentaacetyl-d-[13C6]-glucopyranoside. This would be followed by bromination using hydrobromic acid in acetic acid to yield 2,3,4,6-tetraacetyl-1-bromo-α-d-[13C6]-glucopyranoside . These steps are critical for activating the glucose molecule for the subsequent glycosylation reaction.
For the glycosylation step, a Koenigs-Knorr reaction would likely be employed, where the activated glucose derivative would be coupled with zearalenone in the presence of a catalyst such as silver carbonate. This would result in the formation of zearalenone-14-2,3,4,6-tetra-O-acetyl-β-d-[13C6]-glucoside. The final step would involve the controlled hydrolysis of the acetyl protecting groups using a base such as potassium hydroxide under carefully monitored conditions to prevent degradation of the mycotoxin structure .
The synthesis process would need to be repeated multiple times to obtain sufficient quantities of the compound, as scaling up these reactions typically results in lower yields, as observed with other similar 13C6-labeled compounds . Purification would likely involve preparative high-performance liquid chromatography (HPLC) to isolate the pure labeled compound.
Synthesis Pathway
Table 2: Predicted Synthesis Steps for Zearalenone-14-O-β-glucoside-13C6
Compound | Precursor Ion [M-H]- (m/z) | Quantifier Transition (m/z) | Qualifier Transition (m/z) | Collision Energy (eV) |
---|---|---|---|---|
ZEN-14Glc | ~477 | ~477→315 | ~477→175 | ~20-25 |
ZEN-14Glc-13C6 | ~483 | ~483→315 | ~483→175 | ~20-25 |
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